![molecular formula C11H11F2NO3 B6334294 Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate CAS No. 1034000-36-6](/img/structure/B6334294.png)
Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate
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Description
Scientific Research Applications
Carbamate Synthesis:
Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate can be synthesized through carbamoylation reactions. Unlike traditional methods that employ hazardous phosgene or its derivatives, this compound offers a safer alternative. Dimethyl carbonate (DMC) serves as a clean and green carbamoylating agent, allowing for the preparation of N-alkyl carbamates without the need for toxic reagents .
Anticonvulsant Properties:
While exploring its biological activity, methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate has shown promise as an anticonvulsant. Further studies are needed to understand its mechanism of action and potential therapeutic applications .
properties
IUPAC Name |
methyl N-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-16-11(15)14-8-3-6-2-7(12)4-9(13)10(6)17-5-8/h2,4,8H,3,5H2,1H3,(H,14,15)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCLAZJPZGHFBN-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CC2=C(C(=CC(=C2)F)F)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N[C@@H]1CC2=C(C(=CC(=C2)F)F)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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